4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid
CAS No.: 1189435-14-0
Cat. No.: VC11553387
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189435-14-0 |
|---|---|
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-11(4,7-13)8(14)15/h12H,5-7H2,1-4H3,(H,14,15) |
| Standard InChI Key | DKNNPBSTUKJQAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-[(tert-Butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid has the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol. Its IUPAC name, 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid, reflects the substitution pattern on the piperazine ring, where the Boc group occupies the 4-position and a methyl group resides at the 2-position adjacent to the carboxylic acid. The stereochemistry of the methyl group remains unspecified in available data, though related compounds (e.g., (2R)-configured analogs) highlight the importance of chirality in biological activity .
Key Structural Attributes:
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Boc Protecting Group: The tert-butoxycarbonyl group shields the secondary amine during synthetic reactions, enabling selective functionalization at other sites .
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Carboxylic Acid Functionality: Facilitates conjugation to other molecules via amide or ester linkages, a critical feature in peptide synthesis .
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Methyl Substituent: Introduces steric and electronic effects that influence reactivity and crystallinity.
Synthesis and Characterization
Synthetic Routes
The synthesis of 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid typically follows a two-step protocol:
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Boc Protection: A piperazine precursor reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine. This step installs the Boc group at the 4-position of the piperazine ring.
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Carboxylic Acid Introduction: Subsequent oxidation or hydrolysis of a pre-existing ester or nitrile group yields the carboxylic acid moiety .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, triethylamine, THF, 0°C to RT | ~85% | |
| Oxidation | LiAlH₄ (for reduction steps), followed by acidic workup | Quant. |
Physical Properties:
Spectral Characteristics:
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IR (KBr): Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, Boc group) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O–H).
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc tert-butyl), 2.30 (s, 3H, N–CH₃), 3.85–4.10 (m, piperazine ring protons) .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The Boc-protected piperazine scaffold is pivotal in constructing bioactive molecules:
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Peptide Mimetics: The carboxylic acid group enables coupling to amino acids or other peptides, forming stable amide bonds .
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Antiviral Agents: Analogous Boc-piperazine derivatives serve as intermediates in antiviral drugs like Velpatasvir, where stereochemical purity is critical .
Research Gaps and Future Directions
Despite its utility, several unanswered questions persist:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume